molecular formula C14H11N5O4 B12473939 2-[(1H-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid

2-[(1H-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid

Cat. No.: B12473939
M. Wt: 313.27 g/mol
InChI Key: GXAYFGSPRSVKBO-UHFFFAOYSA-N
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Description

2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a benzotriazole moiety linked to a nitrobenzoic acid framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid typically involves the following steps:

    Formation of Benzotriazole Intermediate: The initial step involves the preparation of the benzotriazole intermediate. This can be achieved by reacting o-phenylenediamine with sodium nitrite in an acidic medium to form benzotriazole.

    Alkylation: The benzotriazole intermediate is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the benzotriazol-1-ylmethyl group.

    Coupling with Nitrobenzoic Acid: The alkylated benzotriazole is then coupled with 5-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazol-1-ylmethyl group can be replaced by other nucleophiles.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products Formed

    Reduction: 2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-5-aminobenzoic acid.

    Substitution: Various substituted benzotriazole derivatives.

    Coupling: Amides or esters of 2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid.

Scientific Research Applications

2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.

    Material Sciences: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.

    Organic Synthesis: It serves as a synthetic auxiliary in the preparation of various heterocyclic compounds and as a catalyst in coupling reactions.

Mechanism of Action

The mechanism of action of 2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid involves its interaction with molecular targets through its benzotriazole and nitrobenzoic acid moieties. The benzotriazole group can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, enhancing its binding affinity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(1,2,3-benzotriazol-1-ylmethyl)amino]benzoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-4-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its chemical properties and applications.

Uniqueness

2-[(1,2,3-benzotriazol-1-ylmethyl)amino]-5-nitrobenzoic acid is unique due to the presence of both the benzotriazole and nitrobenzoic acid moieties, which confer distinct chemical reactivity and biological activity. The specific positioning of the nitro group at the 5-position enhances its potential for various applications in medicinal chemistry and material sciences.

Properties

Molecular Formula

C14H11N5O4

Molecular Weight

313.27 g/mol

IUPAC Name

2-(benzotriazol-1-ylmethylamino)-5-nitrobenzoic acid

InChI

InChI=1S/C14H11N5O4/c20-14(21)10-7-9(19(22)23)5-6-11(10)15-8-18-13-4-2-1-3-12(13)16-17-18/h1-7,15H,8H2,(H,20,21)

InChI Key

GXAYFGSPRSVKBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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